molecular formula C7H10Br2N2O B13580018 3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide

Katalognummer: B13580018
Molekulargewicht: 297.98 g/mol
InChI-Schlüssel: CCASEXSUQZIYEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a pyridine ring. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or paraformaldehyde as the source of the aminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Aminomethyl)-5-methylpyridin-2-ol
  • 3-(Aminomethyl)-4-methylpyridin-2-ol
  • 3-(Aminomethyl)-5-bromo-2-methylpyridin-2-ol

Uniqueness

3-(Aminomethyl)-5-bromo-4-methylpyridin-2-olhydrobromide is unique due to the presence of both the bromine atom and the aminomethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C7H10Br2N2O

Molekulargewicht

297.98 g/mol

IUPAC-Name

3-(aminomethyl)-5-bromo-4-methyl-1H-pyridin-2-one;hydrobromide

InChI

InChI=1S/C7H9BrN2O.BrH/c1-4-5(2-9)7(11)10-3-6(4)8;/h3H,2,9H2,1H3,(H,10,11);1H

InChI-Schlüssel

CCASEXSUQZIYEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)NC=C1Br)CN.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.